Cas no 2034417-91-7 (6-methoxy-2-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-1H-indole)

6-Methoxy-2-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1H-indole is a structurally complex heterocyclic compound featuring a fused indole core with a methoxy substituent at the 6-position. The molecule incorporates a piperidine ring linked to a 1-methylpyrazole moiety via a carbonyl bridge, enhancing its potential as a versatile intermediate in medicinal chemistry. Its unique scaffold offers opportunities for selective modulation of biological targets, particularly in CNS and oncology research. The presence of both hydrogen bond acceptors and donors, along with its balanced lipophilicity, suggests favorable pharmacokinetic properties. This compound is of interest for further derivatization in drug discovery due to its rigid yet tunable framework.
6-methoxy-2-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-1H-indole structure
2034417-91-7 structure
Product Name:6-methoxy-2-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-1H-indole
CAS No:2034417-91-7
MF:C19H22N4O2
MW:338.403584003448
CID:5830852
PubChem ID:119103845
Update Time:2025-10-29

6-methoxy-2-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 6-methoxy-2-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-1H-indole
    • (6-methoxy-1H-indol-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
    • (6-methoxy-1H-indol-2-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
    • F6554-0254
    • 2034417-91-7
    • AKOS026703749
    • 6-methoxy-2-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1H-indole
    • Inchi: 1S/C19H22N4O2/c1-22-8-7-16(21-22)13-5-9-23(10-6-13)19(24)18-11-14-3-4-15(25-2)12-17(14)20-18/h3-4,7-8,11-13,20H,5-6,9-10H2,1-2H3
    • InChI Key: QLCXAHVXKQSLFV-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC2C=CC(=CC=2N1)OC)N1CCC(C2C=CN(C)N=2)CC1

Computed Properties

  • Exact Mass: 338.17427596g/mol
  • Monoisotopic Mass: 338.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 63.2Ų

6-methoxy-2-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-1H-indole Pricemore >>

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Additional information on 6-methoxy-2-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-1H-indole

Introduction to 6-methoxy-2-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-1H-indole (CAS No. 2034417-91-7)

6-methoxy-2-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-1H-indole is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2034417-91-7, belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for drug discovery and development. The presence of functional groups such as the piperidine ring, the indole moiety, and the methyl-pyrazole substituent contributes to its complex chemical profile and may underpin its interactions with biological targets.

The compound's structure is characterized by a 6-methoxy group attached to an indole core, which is further functionalized with a piperidine-1-carbonyl group at the 1-position. This carbonyl group is linked to a pyrazole ring substituted with a methyl group at the 1-position. Such structural motifs are frequently explored in medicinal chemistry due to their ability to modulate biological activity through various mechanisms. The indole scaffold, for instance, is well-known for its presence in numerous bioactive natural products and pharmaceuticals, while the piperidine ring often enhances solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the 6-methoxy group may play a crucial role in stabilizing interactions with aromatic or hydrophobic pockets in target proteins, whereas the pyrazole-piperidine linker could facilitate conformational flexibility necessary for optimal binding. The methyl-pyrazole substituent may further enhance binding affinity by engaging in hydrogen bonding or hydrophobic interactions, depending on the specific target.

In light of these structural features, researchers have been investigating the potential of 6-methoxy-2-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-1H-indole as a scaffold for developing novel therapeutic agents. Initial studies have highlighted its interaction with enzymes and receptors implicated in various diseases, including neurological disorders and inflammatory conditions. The compound's ability to modulate these targets could make it valuable for treating conditions such as pain syndromes, neurodegeneration, or autoimmune diseases.

The synthesis of this compound presents an intriguing challenge due to its multi-functionalized structure. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations, have been employed to construct the indole-piperidine core efficiently. Additionally, protecting group strategies have been crucial in ensuring regioselective functionalization at multiple sites. The development of scalable synthetic routes is essential for moving this compound into preclinical studies and ultimately into therapeutic applications.

One particularly exciting area of research involves exploring the pharmacological properties of derivatives of 6-methoxy-2-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-1H-indole. By systematically modifying substituents on the indole or pyrazole rings, researchers can fine-tune biological activity and optimize pharmacokinetic profiles. For example, variations in electronic properties or steric bulk can significantly influence receptor binding affinity and selectivity. Such modifications are critical for developing drugs with improved efficacy and reduced side effects.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 6-methoxy-2-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-1H-indole. Predictive models can analyze large datasets to identify potential bioactivities and optimize molecular structures before experimental validation. This approach not only saves time but also allows for the rapid screening of thousands of analogs, significantly enhancing the likelihood of discovering novel therapeutics.

The role of chirality in pharmaceuticals cannot be overstated, and 6-methoxy-2-4-(1-methyl-1H-pyrazol-3-y)piperidinecarbonylindole is no exception. The presence of stereocenters in its structure necessitates careful consideration during synthesis and characterization to ensure enantiopurity. Chiral resolution techniques such as diastereomeric salt formation or chromatography are often employed to isolate individual enantiomers with desired biological properties.

In conclusion, 6-methoxy -2 -4-( 1 -methyl - 1 H -pyrazol -3 - y l) piperidine - 1 - carbonyl - 1 H -indole (CAS No . 20344 17 -91 -7) represents a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research . Its unique combination of functional groups , coupled with advanced synthetic methodologies and computational tools , positions it as a valuable scaffold for developing novel therapeutic agents . Further exploration into its pharmacological properties , synthetic derivatives , and potential applications will undoubtedly contribute to advancements in medicine .

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